molecular formula C18H12F3N3O5S B3494638 (5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3494638
M. Wt: 439.4 g/mol
InChI Key: DKUJZALKSVSROU-CHHVJCJISA-N
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Description

(5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One is a complex organic compound with a unique structure that includes a thiazolidinone ring, a nitro group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the imino group and the methoxyphenyl substituent. The nitro and trifluoromethyl groups are then added through nitration and trifluoromethylation reactions, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or catalytic hydrogenation, and nucleophiles like alkoxides or amines. The reactions typically require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group will produce an amino derivative. Substitution reactions can lead to a variety of functionalized thiazolidinone derivatives.

Scientific Research Applications

(5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction processes.

    Generating Reactive Oxygen Species (ROS): It can induce oxidative stress by generating ROS, leading to cell damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the thiazolidinone ring and nitro/trifluoromethyl groups.

    Azo-Fused Dinitramino Compounds: These compounds have similar nitro and trifluoromethyl functionalities but differ in their core structures.

Uniqueness

(5Z)-2-Imino-5-({3-Methoxy-4-[2-Nitro-4-(Trifluoromethyl)Phenoxy]Phenyl}Methylidene)-1,3-Thiazolidin-4-One is unique due to its combination of functional groups and the presence of the thiazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

(5Z)-2-amino-5-[[3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O5S/c1-28-14-6-9(7-15-16(25)23-17(22)30-15)2-4-13(14)29-12-5-3-10(18(19,20)21)8-11(12)24(26)27/h2-8H,1H3,(H2,22,23,25)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUJZALKSVSROU-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-2-IMINO-5-({3-METHOXY-4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE

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